molecular formula C22H19N3O2 B4930920 2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B4930920
M. Wt: 357.4 g/mol
InChI Key: KIJPLTILLGEOAO-UHFFFAOYSA-N
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Description

2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains pyridine and oxadiazole rings. The synthesis of this compound is complex, and it requires a series of chemical reactions to produce.

Mechanism of Action

The mechanism of action of 2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been suggested that this compound may act by inhibiting enzymes involved in the inflammatory response and by modulating the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, research could focus on developing more efficient synthesis methods for this compound to make it more accessible for further research.

Synthesis Methods

The synthesis of 2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine involves a series of chemical reactions. The starting material is 4'-propoxy-4-biphenylcarboxylic acid, which is reacted with thionyl chloride to produce 4'-propoxy-4-biphenylchloride. This compound is then reacted with sodium azide to produce 4'-propoxy-4-biphenylazide. The azide group is then reduced to an amine group using palladium on carbon catalyst. The resulting amine is then reacted with 2-chloropyridine-3-carboxylic acid to produce 2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine.

Scientific Research Applications

2-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine has potential applications in various fields of scientific research. One of the main applications is in the field of medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative diseases. It has also been studied for its potential as an anti-inflammatory agent.

properties

IUPAC Name

5-[4-(4-propoxyphenyl)phenyl]-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-2-15-26-19-12-10-17(11-13-19)16-6-8-18(9-7-16)22-24-21(25-27-22)20-5-3-4-14-23-20/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJPLTILLGEOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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